Benzene-1,3-diylbis(carbonyliminobenzene-3,1-diyl) diacetate
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Overview
Description
Benzene-1,3-diylbis(carbonyliminobenzene-3,1-diyl) diacetate: is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound features a benzene ring structure with carbonyl and imine functional groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene-1,3-diylbis(carbonyliminobenzene-3,1-diyl) diacetate typically involves multi-step organic reactions. One common method includes the reaction of benzene-1,3-dicarboxylic acid with benzene-1,3-diamine under controlled conditions to form the intermediate compound. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often require a catalyst, such as sulfuric acid, and are carried out under reflux to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzene-1,3-diylbis(carbonyliminobenzene-3,1-diyl) diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the imine groups, where nucleophiles like amines or thiols replace the imine nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzene-1,3-dicarboxylic acid derivatives.
Reduction: Formation of benzene-1,3-diylbis(hydroxybenzene-3,1-diyl) diacetate.
Substitution: Formation of substituted imine derivatives.
Scientific Research Applications
Benzene-1,3-diylbis(carbonyliminobenzene-3,1-diyl) diacetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of Benzene-1,3-diylbis(carbonyliminobenzene-3,1-diyl) diacetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s carbonyl and imine groups can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity. Additionally, the benzene rings can participate in π-π interactions with aromatic amino acids in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- Benzene-1,1’-(3-methyl-1-propene-1,3-diyl)bis-
- Benzene-1,1’-(1,3-propanediyl)bis-
- Benzene-1,1’-(3-methylene-1-propyne-1,3-diyl)bis-
Uniqueness
Benzene-1,3-diylbis(carbonyliminobenzene-3,1-diyl) diacetate is unique due to its combination of carbonyl and imine functional groups, which provide a versatile platform for chemical modifications. This makes it more reactive and adaptable for various applications compared to similar compounds that may lack one or more of these functional groups.
Properties
IUPAC Name |
[3-[[3-[(3-acetyloxyphenyl)carbamoyl]benzoyl]amino]phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O6/c1-15(27)31-21-10-4-8-19(13-21)25-23(29)17-6-3-7-18(12-17)24(30)26-20-9-5-11-22(14-20)32-16(2)28/h3-14H,1-2H3,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUTXMQQNLYKSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC(=CC=C3)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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